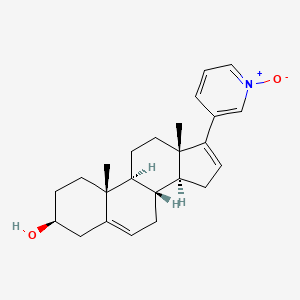

Abiraterone N-Oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H31NO2 |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(1-oxidopyridin-1-ium-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C24H31NO2/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25(27)15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1 |

InChI Key |

CZKQCNRNNUYEPR-VJLLXTKPSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=C[N+](=CC=C5)[O-])C)O |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=C[N+](=CC=C5)[O-])C)O |

Origin of Product |

United States |

Foundational & Exploratory

Abiraterone N-Oxide: A Comprehensive Technical Guide on its Discovery and Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abiraterone, a potent inhibitor of androgen biosynthesis, is a critical therapeutic agent in the management of metastatic castration-resistant prostate cancer (mCRPC). Its in vivo metabolism is extensive, leading to the formation of several metabolites. Among these, Abiraterone N-Oxide has been identified as a major circulating metabolite. This technical guide provides an in-depth overview of the discovery, identification, and characterization of this compound. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development in this area.

Discovery and Identification

The discovery of this compound was a result of comprehensive metabolite profiling studies undertaken during the clinical development of abiraterone acetate, the prodrug of abiraterone. These investigations, involving both in vitro and in vivo models, aimed to fully characterize the metabolic fate of abiraterone.

Initial in vitro studies utilizing human liver microsomes were instrumental in elucidating the metabolic pathways of abiraterone, revealing the formation of various oxidative and conjugated metabolites.[1] Subsequent in vivo studies in humans confirmed that this compound, along with abiraterone sulfate, are the two most abundant circulating metabolites in plasma, each accounting for approximately 43% of the total drug exposure.[2][3]

The definitive structural confirmation of this compound was achieved through the use of high-resolution mass spectrometry (HRMS). The exact molecular weight and fragmentation pattern of the metabolite were compared and matched with a synthetically prepared reference standard, unequivocally establishing its chemical structure.[1]

Metabolic Pathway

The formation of this compound is a two-step enzymatic process involving both Phase I and Phase II metabolism.

-

N-oxidation: The first step is the oxidation of the nitrogen atom in the pyridine ring of abiraterone. This reaction is primarily catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme.[3]

-

Sulfation: Following N-oxidation, the resulting this compound undergoes sulfation. This Phase II conjugation reaction is mediated by the sulfotransferase enzyme SULT2A1.

The final product of this pathway is this compound Sulfate. However, for clarity and focus, this guide primarily refers to the N-Oxide moiety.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Pharmacokinetic Parameters of Abiraterone and its Metabolites

| Analyte | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | t½ (h) |

|---|---|---|---|

| Abiraterone (ABI) | 20.8 ± 14.8 | 102.9 ± 50.4 | 10.8 ± 5.7 |

| This compound (A-NO) | 0.08 ± 0.04 | 0.8 ± 0.5 | 13.9 ± 5.8 |

| N-Oxide abiraterone sulfate (A-NO-Sul) | 14.3 ± 8.1 | 233.8 ± 117.2 | 14.2 ± 3.9 |

| Abiraterone sulfate (A-Sul) | 68.9 ± 33.5 | 1308.8 ± 558.4 | Not Reported |

Data presented as mean ± standard deviation from a study in healthy Chinese male volunteers following a single 250 mg oral dose of Abiraterone Acetate.

Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by Abiraterone Metabolites

| Compound | Enzyme | Test System | IC50 (µM) |

|---|---|---|---|

| This compound sulfate | CYP2C8 | Human Liver Microsomes | 5.4 - 5.9 |

This data suggests that at high concentrations, this compound sulfate may contribute to drug-drug interactions involving substrates of CYP2C8.

Experimental Protocols

Synthesis of this compound (Reference Standard)

A detailed, step-by-step protocol for the dedicated synthesis of this compound for use as a reference standard is not widely published. However, a general procedure for the N-oxidation of pyridine-containing steroidal compounds can be adapted. This typically involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).

General Protocol:

-

Dissolve Abiraterone in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the stirred Abiraterone solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

In Vitro Metabolism of Abiraterone to this compound

This protocol describes a general procedure to study the formation of this compound from abiraterone in an in vitro system using human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

Abiraterone

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (cold, for reaction termination)

Procedure:

-

In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final protein concentration of 0.5-1.0 mg/mL) and the NADPH regenerating system in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the abiraterone solution (e.g., 1 µM final concentration) to the pre-warmed microsome mixture.

-

Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing a suitable internal standard (e.g., deuterated this compound). b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube. e. Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient from low to high organic phase (e.g., start with 10% B, ramp to 90% B over 5 minutes).

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.

Plasma_Sample [label="Plasma Sample (100 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Protein_Precipitation [label="Add Acetonitrile with\nInternal Standard (300 µL)", fillcolor="#FFFFFF"];

Vortex_Centrifuge [label="Vortex & Centrifuge", fillcolor="#FFFFFF"];

Supernatant_Transfer [label="Transfer Supernatant", fillcolor="#FFFFFF"];

Evaporation [label="Evaporate to Dryness", fillcolor="#FFFFFF"];

Reconstitution [label="Reconstitute in\nMobile Phase (100 µL)", fillcolor="#FFFFFF"];

LC_MS_Analysis [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Plasma_Sample -> Protein_Precipitation;

Protein_Precipitation -> Vortex_Centrifuge;

Vortex_Centrifuge -> Supernatant_Transfer;

Supernatant_Transfer -> Evaporation;

Evaporation -> Reconstitution;

Reconstitution -> LC_MS_Analysis;

}

Biological Activity

Current scientific literature predominantly characterizes this compound and its sulfated conjugate as pharmacologically inactive with respect to the primary anti-cancer mechanism of abiraterone, which is the inhibition of CYP17A1. In vitro studies have shown that this compound sulfate has weak inhibitory activity against CYP2C8, but its potency is significantly lower than that of the parent drug against its primary target. There is no published data to suggest that this compound possesses any significant agonist or antagonist activity at the androgen receptor.

Conclusion

This compound is a major circulating metabolite of abiraterone, formed through a well-defined metabolic pathway involving CYP3A4 and SULT2A1. Its discovery and identification have been crucial for a comprehensive understanding of the pharmacokinetics and disposition of abiraterone. While currently considered pharmacologically inactive, its high plasma concentrations make it a potential biomarker for monitoring abiraterone exposure and metabolism. The analytical methods and experimental protocols detailed in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the role of this compound and to optimize the therapeutic use of abiraterone.

References

The In Vivo Formation of Abiraterone N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abiraterone, administered as the prodrug abiraterone acetate, is a cornerstone in the management of metastatic castration-resistant prostate cancer (mCRPC). Its therapeutic efficacy is derived from the potent inhibition of CYP17A1, a critical enzyme in androgen biosynthesis. While the primary pharmacology of abiraterone is well-understood, a comprehensive grasp of its metabolic fate is essential for optimizing therapy, anticipating drug-drug interactions, and understanding inter-individual variability in patient response. This technical guide provides an in-depth examination of the in vivo formation pathway of Abiraterone N-Oxide, a key step in the metabolic clearance of the drug. We will detail the enzymatic processes, present quantitative pharmacokinetic data, provide comprehensive experimental protocols for its study, and visualize the relevant pathways and workflows.

The Metabolic Pathway of this compound Formation

The in vivo metabolism of abiraterone is extensive, with two primary pathways accounting for the majority of its clearance: sulfation and N-oxidation followed by sulfation.[1][2] The formation of this compound is the initial, rate-limiting step in the latter pathway, which ultimately yields the major circulating, pharmacologically inactive metabolite, N-Oxide abiraterone sulfate.[3][4] This metabolite, along with abiraterone sulfate, accounts for approximately 43% of the total abiraterone exposure in plasma.[5]

The biotransformation is a two-step enzymatic process:

-

N-Oxidation: The pyridine ring of the abiraterone molecule undergoes oxidation to form this compound. This reaction is catalyzed primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme, located predominantly in the liver. While other enzymes like flavin-containing monooxygenases (FMOs) are known to catalyze N-oxidation of various xenobiotics, current literature specifically implicates CYP3A4 in the N-oxidation of abiraterone. Additionally, in vitro studies using rat models have suggested that the gut microbiota may also contribute to the formation of this compound, indicating a potential role for extra-hepatic metabolism.

-

Sulfation: The newly formed this compound is then rapidly conjugated with a sulfonate group. This reaction is catalyzed by Sulfotransferase 2A1 (SULT2A1) , which transfers a sulfonate from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the N-oxide metabolite, forming the stable and highly water-soluble N-Oxide abiraterone sulfate.

This metabolic cascade represents a significant clearance mechanism for the active drug. The efficiency of these enzymatic steps can be influenced by co-administered drugs that induce or inhibit CYP3A4, potentially altering the pharmacokinetic profile of abiraterone. However, studies with the strong CYP3A4 inhibitor ketoconazole showed only a modest impact on abiraterone exposure, suggesting that the sulfation pathway catalyzed by SULT2A1 is a major contributor to its overall metabolism.

Quantitative Data

The pharmacokinetics of abiraterone and its metabolites exhibit significant inter-individual variability. The following table summarizes representative pharmacokinetic parameters for this compound and its subsequent sulfated metabolite following a single oral dose of abiraterone acetate in healthy male volunteers.

Table 1: Pharmacokinetic Parameters of Abiraterone Metabolites

| Analyte | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | t½ (h) |

|---|---|---|---|

| This compound (A-NO) | 0.08 ± 0.04 | 0.8 ± 0.5 | 13.9 ± 5.8 |

| N-Oxide abiraterone sulfate (A-NO-Sul) | 14.3 ± 8.1 | 233.8 ± 117.2 | 14.2 ± 3.9 |

Data presented as mean ± standard deviation. Data sourced from a study in 32 healthy Chinese male volunteers following a single 250 mg oral dose of Abiraterone Acetate.

Experimental Protocols

The study of this compound formation relies on in vitro metabolism assays and subsequent bioanalytical quantification.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a method to assess the formation of this compound from abiraterone using human liver microsomes, which are an enriched source of CYP enzymes.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Abiraterone

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Ice-cold acetonitrile

-

Internal standard (e.g., deuterated this compound)

-

Microcentrifuge tubes

-

Shaking water bath at 37°C

Procedure:

-

Preparation: Prepare a stock solution of abiraterone in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.

-

Pre-incubation: In a microcentrifuge tube, pre-incubate human liver microsomes (final protein concentration of 0.2-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the abiraterone substrate (e.g., 1 µM final concentration) and the NADPH regenerating system. A negative control without the NADPH regenerating system should be included.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.

-

Analysis: Transfer the supernatant to a clean tube for LC-MS/MS analysis to quantify the formation of this compound.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of abiraterone and its metabolites from biological matrices.

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma/serum sample in a polypropylene microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., abiraterone-d4).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or autosampler vial.

-

Depending on the sensitivity required, the sample can be injected directly or evaporated to dryness under a stream of nitrogen at 40°C and reconstituted in a smaller volume of the mobile phase.

Table 2: Example LC-MS/MS Parameters for Metabolite Quantification

| Parameter | Setting |

|---|---|

| Liquid Chromatography | |

| LC System | UPLC/HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 - 10 µL |

| Gradient | Gradient elution, starting with high aqueous phase, ramping to high organic phase. |

| Tandem Mass Spectrometry | |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | ~3.76 kV |

| Cone Voltage | ~47 V |

| Desolvation Temperature | ~550°C |

| Desolvation Gas Flow | ~1000 L/h |

| MRM Transitions (m/z) | |

| Abiraterone | 350 → 156 |

| This compound | 366 → 334 |

| N-Oxide Abiraterone Sulfate | 446 → 366 (loss of SO3) |

| Abiraterone-d4 (IS) | 354 → 160 |

Note: MS parameters, especially cone/collision voltages and MRM transitions, require optimization for the specific instrument used.

Conclusion

The N-oxidation of abiraterone, primarily mediated by CYP3A4, is a critical initial step in a major metabolic clearance pathway. The resulting this compound is a transient intermediate that is rapidly sulfated to the stable, inactive metabolite, N-Oxide abiraterone sulfate. Understanding this pathway is vital for predicting drug-drug interactions, interpreting pharmacokinetic data, and exploring sources of inter-patient variability. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the nuances of abiraterone metabolism, contributing to the ongoing effort to optimize its clinical application in the treatment of prostate cancer.

References

The Biological Activity of Abiraterone N-Oxide in Prostate Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abiraterone acetate, a cornerstone in the management of metastatic castration-resistant prostate cancer (mCRPC), is a prodrug of abiraterone, a potent inhibitor of the androgen biosynthesis enzyme CYP17A1. Following administration, abiraterone is extensively metabolized, with Abiraterone N-Oxide being one of its major circulating metabolites. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound in the context of prostate cancer. While often characterized as pharmacologically inactive, this document collates available quantitative data, details relevant experimental methodologies, and visualizes key metabolic pathways to offer a thorough resource for researchers and drug development professionals. The evidence to date suggests a minimal direct anti-cancer role for this compound, with its primary significance lying in the overall pharmacokinetic profile of abiraterone.

Introduction

Abiraterone acetate's therapeutic efficacy is primarily attributed to its active metabolite, abiraterone, which effectively suppresses androgen synthesis by inhibiting the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme. This leads to a significant reduction in the levels of androgens that drive the growth of prostate cancer. In vivo, abiraterone undergoes extensive metabolism, resulting in several metabolites. Among the most abundant are abiraterone sulfate and this compound sulfate. The formation of this compound involves the N-oxidation of the pyridine ring of abiraterone. Despite its high circulating concentrations, current scientific literature predominantly characterizes this compound as pharmacologically inactive with respect to the primary anti-cancer mechanisms of abiraterone. This guide will delve into the available data to substantiate this characterization.

Quantitative Data on Biological Activity

The biological activity of this compound has been investigated in several in vitro assays. The available quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound on Steroidogenesis-Related Enzymes

| Target Enzyme/Process | Assay Type | Test System | IC50 (µM) |

| CYP17 | Enzyme Inhibition | Rat Testes Microsomes | 26.2 |

| Androstenedione Formation | Enzyme Inhibition | Not Specified | 1.3 |

| Testosterone Formation | Enzyme Inhibition | Not Specified | 2.9 |

| Cortisol Formation | Enzyme Inhibition | Not Specified | 6.2 |

Table 2: In Vitro Inhibitory Activity of Abiraterone Metabolites on CYP2C8

| Compound | IC50 (µM) |

| Abiraterone Acetate | 1.3 - 3.0 |

| Abiraterone | 1.6 - 2.9 |

| Abiraterone Sulfate | 0.044 - 0.15 |

| This compound | 5.4 - 5.9 |

Table 3: Receptor Binding Activity of this compound

| Receptor | Assay Type | Concentration (µM) | Activity |

| Human Progesterone Receptor | Receptor Binding | Not Specified | Inactive |

The data indicates that while this compound exhibits some inhibitory activity against enzymes involved in steroidogenesis and CYP2C8, its potency is considerably lower than that of the parent drug, abiraterone, against its primary target, CYP17A1. Furthermore, it does not show significant activity at the progesterone receptor. There is a notable lack of published data on the direct effects of this compound on prostate cancer cell viability, proliferation, and specific signaling pathways.

Signaling Pathways and Experimental Workflows

Abiraterone Metabolism

The metabolic conversion of abiraterone acetate to its various metabolites, including this compound, is a critical aspect of its pharmacology.

Experimental Workflow for In Vitro CYP Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound like this compound on cytochrome P450 enzymes.

Experimental Protocols

In Vitro CYP2C8 Inhibition Assay using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CYP2C8 activity.

Materials:

-

Pooled human liver microsomes (HLM)

-

This compound (test inhibitor)

-

Paclitaxel (CYP2C8 probe substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for LC-MS/MS analysis)

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to achieve the final desired concentrations.

-

Prepare a stock solution of paclitaxel in a suitable solvent.

-

Prepare the NADPH regenerating system in potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and the various concentrations of this compound or vehicle control.

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

-

Initiate the reaction by adding the paclitaxel substrate and the NADPH regenerating system.

-

Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of the paclitaxel metabolite (6α-hydroxypaclitaxel) using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition of CYP2C8 activity for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable model using non-linear regression analysis.

-

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the viability of prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed prostate cancer cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the concentration of this compound to determine its effect on cell survival.

-

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the androgen receptor.

Materials:

-

Recombinant human androgen receptor (AR) ligand-binding domain (LBD)

-

Fluorescently labeled androgen (e.g., Fluormone™ AL Green) or radiolabeled androgen (e.g., [³H]-dihydrotestosterone)

-

This compound

-

Assay buffer

-

96- or 384-well plates

-

Fluorescence polarization reader or scintillation counter

Procedure (Fluorescence Polarization):

-

Preparation of Reagents:

-

Prepare a solution of the AR-LBD and the fluorescent androgen in the assay buffer.

-

Prepare serial dilutions of this compound and a known AR ligand (positive control).

-

-

Reaction Setup:

-

Add the AR-LBD/fluorescent androgen complex to the wells of the plate.

-

Add the different concentrations of this compound or control compounds to the wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well.

-

-

Data Analysis:

-

A high polarization value indicates that the fluorescent ligand is bound to the AR-LBD. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

-

Plot the change in polarization against the concentration of this compound to determine its IC50 for AR binding.

-

Conclusion

The available evidence strongly suggests that this compound, a major metabolite of abiraterone, is largely pharmacologically inactive in the context of direct anti-prostate cancer activity. Its inhibitory effects on enzymes involved in steroidogenesis are significantly weaker than those of the parent compound, and it does not appear to interact with the androgen receptor. While it exhibits weak inhibition of CYP2C8, the clinical relevance of this finding is yet to be established. Therefore, the primary significance of this compound in prostate cancer therapy appears to be its contribution to the overall pharmacokinetic profile and clearance of abiraterone. Further research focusing on potential off-target effects or its role in drug-drug interactions may be warranted, but its direct contribution to the therapeutic efficacy of abiraterone acetate is likely minimal. This guide provides a foundational understanding for researchers in the field and highlights the need for continued investigation into the complete metabolic and pharmacological profiles of anti-cancer agents.

Unraveling the Pharmacological Inactivity of Abiraterone N-Oxide: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone, administered as the prodrug abiraterone acetate, is a cornerstone in the management of advanced prostate cancer.[1] Its therapeutic efficacy is rooted in the potent and irreversible inhibition of CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway.[2][3] By blocking this enzyme, abiraterone effectively curtails the production of androgens that fuel the growth of prostate cancer.[2] Following administration, abiraterone acetate is rapidly converted to its active form, abiraterone, which then undergoes extensive metabolism.[4] This metabolic cascade gives rise to several derivatives, with Abiraterone N-Oxide, specifically N-oxide abiraterone sulfate, being one of the two major circulating metabolites in human plasma, each accounting for approximately 43% of the total drug exposure. Despite its significant presence, this compound is considered pharmacologically inactive. This in-depth guide elucidates the scientific basis for this inactivity, presenting comparative data, detailed experimental methodologies, and visual pathways to provide a comprehensive understanding for researchers and drug development professionals.

Core Thesis: The Molecular Basis of Inactivity

The pharmacological inactivity of this compound stems from its markedly reduced affinity for the primary molecular targets of abiraterone: the CYP17A1 enzyme and the androgen receptor (AR). The introduction of an N-oxide group to the pyridine ring of the abiraterone molecule, followed by sulfation, significantly alters its three-dimensional structure and electronic properties. These modifications hinder its ability to effectively bind to the active site of CYP17A1 and the ligand-binding domain of the androgen receptor, rendering it inert in the context of anti-cancer activity.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data that underscores the pharmacological disparity between abiraterone and its N-oxide metabolite.

Table 1: Comparative Inhibitory Activity against Human CYP17A1

| Compound | Target Enzyme Activity | IC50 (nM) | Reference |

| Abiraterone | 17α-hydroxylase | 15 | |

| Abiraterone | 17,20-lyase | 2.5 | |

| This compound Sulfate | CYP17 (rat testes) | 26,200 |

Table 2: Comparative Binding Affinity for the Androgen Receptor

| Compound | Assay Type | Concentration (µM) | Activity | Reference |

| Abiraterone | Androgen Receptor Binding | - | Antagonist | |

| This compound Sulfate | Nuclear Receptor Binding Assay | 1.0 | Inactive |

Experimental Protocols

CYP17A1 Inhibition Assay (Recombinant Human Enzyme)

This in vitro assay is fundamental to determining the inhibitory potency of compounds against the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.

Materials:

-

Recombinant human CYP17A1/cytochrome P450 reductase (POR) microsomes

-

Substrates: Progesterone (for 17α-hydroxylase activity), 17α-hydroxypregnenolone (for 17,20-lyase activity)

-

Cofactors: NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Test compounds: Abiraterone and this compound

-

Quenching solution: Acetonitrile with an internal standard (e.g., deuterated product)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare serial dilutions of abiraterone and this compound in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a 96-well plate, combine the recombinant human CYP17A1/POR microsomes, potassium phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Add the test compounds to the reaction mixture and pre-incubate at 37°C for 5-10 minutes.

-

Initiation: Initiate the enzymatic reaction by adding the substrate (progesterone or 17α-hydroxypregnenolone).

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding the cold quenching solution.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the respective products (17α-hydroxyprogesterone or DHEA).

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

-

Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR)

-

Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT)

-

Wash buffer (e.g., Tris-HCl with BSA)

-

Scintillation cocktail

-

Test compounds: Abiraterone and this compound

-

Unlabeled DHT (for determining non-specific binding)

-

Scintillation counter

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds and unlabeled DHT.

-

Binding Reaction: In microcentrifuge tubes, combine the androgen receptor preparation, [³H]-DHT at a fixed concentration (typically at or below its Kd), and either the test compound, unlabeled DHT (for non-specific binding), or vehicle (for total binding).

-

Incubation: Incubate the tubes at 4°C for a sufficient period to reach equilibrium (e.g., 16-18 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-DHT from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

-

Washing: Wash the HAP pellets with cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Add scintillation cocktail to the washed pellets and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of [³H]-DHT binding for each concentration of the test compound. Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Molecular Logic

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of CYP3A4 and SULT2A1 in Abiraterone N-Oxide Formation

Abstract

Abiraterone, administered as the prodrug abiraterone acetate, is a critical therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC).[1] Its efficacy lies in the irreversible inhibition of CYP17A1, an enzyme essential for androgen biosynthesis.[1][2] A comprehensive understanding of abiraterone's metabolic fate is paramount for optimizing clinical outcomes and managing drug-drug interactions. This technical guide provides a detailed examination of the formation of this compound, a key step in the metabolic clearance of the drug, focusing on the pivotal roles of Cytochrome P450 3A4 (CYP3A4) and Sulfotransferase 2A1 (SULT2A1).

The Metabolic Pathway of Abiraterone to N-Oxide Abiraterone Sulfate

Following oral administration, abiraterone acetate is rapidly hydrolyzed to its active form, abiraterone.[1] The subsequent metabolism of abiraterone is extensive, primarily involving N-oxidation and sulfation.[3] This biotransformation results in two major, yet pharmacologically inactive, circulating metabolites: abiraterone sulfate and N-oxide abiraterone sulfate. Each of these metabolites accounts for approximately 43% of the total abiraterone exposure in plasma.

The formation of N-oxide abiraterone sulfate is a sequential, two-step enzymatic process:

-

N-Oxidation: The pyridine ring of abiraterone undergoes N-oxidation. This Phase I reaction is catalyzed by the Cytochrome P450 enzyme, CYP3A4 .

-

Sulfation: The resulting N-oxide metabolite is then conjugated with a sulfonate group. This Phase II reaction is catalyzed by the Sulfotransferase 2A1 (SULT2A1) enzyme.

This metabolic cascade represents a significant clearance pathway for the active drug, abiraterone.

References

Abiraterone N-Oxide as a major circulating metabolite of Abiraterone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone acetate, the prodrug of abiraterone, is a critical therapeutic agent in the management of metastatic castration-resistant prostate cancer (mCRPC).[1] Its therapeutic efficacy is primarily attributed to the potent and irreversible inhibition of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1) by its active metabolite, abiraterone.[2][3] This enzyme is crucial for androgen biosynthesis in the testes, adrenal glands, and prostatic tumor tissues.[2][4] By blocking androgen production, abiraterone effectively reduces the stimulation of the androgen receptor, which is a key driver of prostate cancer cell growth. Following oral administration, abiraterone acetate is rapidly converted to abiraterone and undergoes extensive metabolism, leading to the formation of several metabolites. Among these, Abiraterone N-Oxide, predominantly found as its sulfated conjugate, is a major circulating metabolite. This technical guide provides a comprehensive overview of this compound, focusing on its formation, pharmacokinetics, and clinical significance, with detailed experimental protocols and data presentation for the scientific community.

The Metabolic Fate of Abiraterone: Formation of this compound

Abiraterone is extensively metabolized in the liver, with two primary circulating metabolites being abiraterone sulfate and N-oxide abiraterone sulfate. These two inactive metabolites are highly abundant, each accounting for approximately 43% of the total abiraterone exposure in plasma.

The formation of N-oxide abiraterone sulfate is a two-step biotransformation process:

-

N-oxidation: The pyridine ring of abiraterone undergoes N-oxidation, a reaction catalyzed by the cytochrome P450 enzyme, specifically CYP3A4.

-

Sulfation: The resulting N-oxide metabolite is then sulfated by the sulfotransferase enzyme SULT2A1 to form N-oxide abiraterone sulfate.

While these are the major metabolic pathways for abiraterone clearance, another noteworthy metabolic conversion is the formation of the active metabolite Δ4-abiraterone (D4A), which has demonstrated more potent antitumor activity than abiraterone itself. Further metabolism of D4A can lead to the formation of 3-keto-5α-abi, a metabolite that may promote prostate cancer progression.

Signaling Pathway of Abiraterone Metabolism

Pharmacokinetics and Clinical Significance

The pharmacokinetic profile of abiraterone is characterized by high inter-individual variability. While this compound sulfate is a major circulating metabolite, it is considered pharmacologically inactive with respect to the primary anti-cancer mechanisms of abiraterone. Current scientific literature indicates that it does not have any significant agonist or antagonist activity at the androgen receptor. Its formation primarily represents a significant clearance pathway for the active drug, abiraterone.

Although considered inactive, some biological activity has been reported. At high concentrations, N-Oxide abiraterone sulfate may contribute to drug-drug interactions by inhibiting CYP2C8. However, its potency is significantly lower than that of abiraterone against its primary target, CYP17A1.

The high circulating concentration and direct relationship to the metabolic clearance of abiraterone suggest that this compound sulfate could serve as a potential biomarker for systemic drug exposure. Monitoring its levels could provide a more integrated measure of drug exposure than measuring abiraterone alone, which can be influenced by factors such as food intake. A trough concentration of abiraterone greater than or equal to 8.4 ng/mL has been associated with a longer Progression-Free Survival (PFS) in patients with mCRPC. Future studies are needed to establish a similar therapeutic window for this compound sulfate.

Quantitative Data Summary

The following tables summarize key quantitative data related to abiraterone and its metabolites.

Table 1: Relative Exposure of Major Abiraterone Metabolites in Human Plasma

| Metabolite | Relative Exposure in Plasma | Pharmacological Activity | Reference |

| Abiraterone Sulfate | ~43% | Inactive | |

| N-Oxide Abiraterone Sulfate | ~43% | Inactive | |

| Δ4-abiraterone (D4A) | Variable | Active (more potent than abiraterone) | |

| 3-keto-5α-abi | Variable | Potentially tumor-promoting |

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies and its potential validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

General Workflow for Quantification of N-Oxide Abiraterone Sulfate in Human Plasma by LC-MS/MS

Detailed Methodologies

1. Sample Preparation (Protein Precipitation)

-

Objective: To remove proteins from the plasma sample that can interfere with the analysis.

-

Protocol:

-

To 100 µL of human plasma in a polypropylene microcentrifuge tube, add 300 µL of acetonitrile containing a suitable internal standard (e.g., deuterated N-Oxide abiraterone sulfate).

-

Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes.

-

Transfer the clear supernatant to a clean polypropylene autosampler vial for LC-MS/MS analysis.

-

2. Chromatographic Separation

-

Objective: To separate this compound sulfate from other components in the sample extract.

-

Typical Instrumentation: A C18 reversed-phase column is commonly used with gradient elution. The mobile phase often consists of a mixture of an aqueous buffer (e.g., glycine buffer) and an organic solvent (e.g., acetonitrile).

3. Mass Spectrometric Detection

-

Objective: To detect and quantify the separated this compound sulfate.

-

Typical Instrumentation: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode is generally employed.

-

Quantification Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

Note: Specific m/z values for N-Oxide abiraterone sulfate and its internal standard must be determined and optimized on the specific mass spectrometer being used.

Conclusion

This compound, primarily circulating as its sulfated conjugate, is a major but pharmacologically inactive metabolite of abiraterone. Its formation, mediated by CYP3A4 and SULT2A1, represents a key clearance pathway for the active drug. While it does not directly contribute to the therapeutic effects of abiraterone, its high concentration in plasma makes it a valuable candidate as a biomarker for systemic drug exposure. The well-established LC-MS/MS methods for its quantification provide a robust tool for pharmacokinetic studies and may aid in personalizing abiraterone therapy in the future. Further research is warranted to fully elucidate the clinical utility of monitoring this compound sulfate levels in patients with metastatic castration-resistant prostate cancer.

References

In Vitro Metabolism of Abiraterone to Abiraterone N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone, the active metabolite of the prodrug abiraterone acetate, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer. Its therapeutic efficacy is attributed to the potent and irreversible inhibition of CYP17A1, a critical enzyme in androgen biosynthesis. A comprehensive understanding of the metabolic fate of abiraterone is paramount for optimizing its clinical application, anticipating drug-drug interactions, and elucidating potential mechanisms of resistance. This technical guide provides an in-depth exploration of the in vitro metabolism of abiraterone, with a specific focus on its conversion to the N-oxide metabolite. While abiraterone undergoes extensive metabolism to various derivatives, the formation of N-oxide metabolites represents a significant pathway. This document summarizes the available data on this metabolic route, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes.

Metabolic Pathway of Abiraterone N-Oxidation

Abiraterone undergoes phase I metabolism, primarily through oxidation, to form abiraterone N-oxide. This is followed by a phase II conjugation reaction, sulfation, to yield N-oxide abiraterone sulfate, a major circulating metabolite in human plasma.[1][2][3]

The initial N-oxidation of the pyridine ring of abiraterone is catalyzed by Cytochrome P450 3A4 (CYP3A4).[3] The subsequent sulfation is mediated by Sulfotransferase 2A1 (SULT2A1).[3] While Flavin-containing monooxygenases (FMOs) are known to catalyze N-oxidation of various xenobiotics, their specific role in abiraterone N-oxidation has not been definitively established in the reviewed literature.

Quantitative Data

For context, the following table summarizes the inhibitory activity of abiraterone and its major metabolites on the cytochrome P450 enzyme CYP2C8 in human liver microsomes.

| Compound | Test System | Substrate | IC50 (µM) |

| Abiraterone Acetate | Human Liver Microsomes | Amodiaquine | 1.3 - 3.0 |

| Abiraterone | Human Liver Microsomes | Amodiaquine | 1.6 - 2.9 |

| Abiraterone Sulfate | Human Liver Microsomes | Amodiaquine | 0.044 - 0.15 |

| N-Oxide Abiraterone Sulfate | Human Liver Microsomes | Amodiaquine | 5.4 - 5.9 |

Table 1: In Vitro Inhibition of CYP2C8 by Abiraterone and its Metabolites.

Experimental Protocols

The following protocols provide a framework for conducting in vitro studies on the metabolism of abiraterone to its N-oxide metabolite.

Protocol 1: In Vitro Metabolism of Abiraterone in Human Liver Microsomes

This protocol outlines a general procedure to investigate the formation of this compound from abiraterone using human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

Abiraterone

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of abiraterone in a suitable organic solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the potassium phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final protein concentration of 0.5-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the abiraterone solution to the pre-warmed microsome mixture to achieve the desired final substrate concentration.

-

Add the NADPH regenerating system to start the reaction.

-

Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination:

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the sample and centrifuge to pellet the precipitated protein.

-

-

Sample Analysis:

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method (see Protocol 2).

-

Protocol 2: LC-MS/MS Quantification of Abiraterone and this compound

This protocol provides a general framework for the development of an LC-MS/MS method for the simultaneous quantification of abiraterone and its N-oxide metabolite. Method parameters will require optimization for specific instrumentation.

Materials:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Internal standard (e.g., deuterated abiraterone)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of the supernatant from the in vitro metabolism study, add 150 µL of acetonitrile containing the internal standard (e.g., D4-abiraterone at 100 ng/mL).

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC System:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient might be:

-

0-1 min: 95% A

-

1-5 min: Linear gradient to 5% A

-

5-6 min: Hold at 5% A

-

6-6.1 min: Return to 95% A

-

6.1-8 min: Re-equilibration at 95% A

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS System:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Abiraterone: m/z 350.3 → 156.1 (quantifier), 350.3 → 332.2 (qualifier)

-

This compound: The precursor ion ([M+H]+) for this compound (C24H31NO2) is expected at approximately m/z 366.2. Product ions would need to be determined by infusion of a standard.

-

Internal Standard (D4-Abiraterone): m/z 354.3 → 160.1

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, cone voltage) should be optimized to achieve maximum signal intensity for both analytes.

-

-

Conclusion

The in vitro metabolism of abiraterone to this compound is a key step in its biotransformation. While CYP3A4 has been identified as the primary enzyme responsible for this N-oxidation, further studies are required to elucidate the specific reaction kinetics and to definitively rule out the involvement of other enzyme systems such as FMOs. The protocols provided in this guide offer a robust framework for researchers to investigate the in vitro formation of this compound, which will contribute to a more complete understanding of abiraterone's metabolic profile and its clinical implications. The development of detailed kinetic data for this pathway will be instrumental in refining physiologically based pharmacokinetic (PBPK) models and predicting potential drug-drug interactions.

References

Structural Elucidation of Abiraterone N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone, a potent inhibitor of the CYP17A1 enzyme, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer.[1][2] Its metabolic fate in vivo is complex, leading to various derivatives. Among these, Abiraterone N-Oxide has been identified as a significant metabolite. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing its identification, characterization, and the analytical methodologies employed. While extensive research has been conducted on the parent drug, detailed structural data for its N-Oxide metabolite remains limited in publicly accessible literature. This document consolidates the available information and presents plausible experimental protocols based on established chemical principles and analytical practices.

Chemical Structure and Properties

This compound is the product of the oxidation of the nitrogen atom in the pyridine ring of the Abiraterone molecule.[1] This modification alters the electronic properties and potentially the pharmacological activity of the parent compound, although it is generally considered an inactive metabolite.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(1-oxidopyridin-1-ium-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | [3] |

| Molecular Formula | C₂₄H₃₁NO₂ | [3] |

| Molecular Weight | 365.5 g/mol | |

| Monoisotopic Mass | 365.235479232 Da | |

| CAS Number | 2378463-76-2 |

Synthesis of this compound (Proposed)

Proposed Experimental Protocol:

-

Dissolution: Dissolve Abiraterone in a suitable chlorinated solvent, such as dichloromethane (DCM), under an inert atmosphere.

-

Oxidation: Cool the solution to 0°C and slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Figure 1: Proposed synthetic workflow for this compound.

Structural Elucidation Techniques

The primary methods for the structural elucidation of this compound involve mass spectrometry and, by inference from related compounds, nuclear magnetic resonance spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are crucial for the identification and structural confirmation of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 366.2428 | 366.24275 |

| [M+Na]⁺ | 388.2247 | 388.22469 |

| [M-H]⁻ | 364.2282 | 364.22819 |

| [M+NH₄]⁺ | 383.2693 | 383.26929 |

| [M+K]⁺ | 404.1986 | 404.19863 |

| [M+H-H₂O]⁺ | 348.2327 | 348.23273 |

Data sourced from computational predictions.

Table 3: MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss | Source |

| 366.2 | 350.2, 332.2, 253.2 | O, H₂O, C₇H₇NO |

Note: The fragmentation pattern of this compound is characterized by the initial loss of the N-oxide oxygen, followed by fragmentation of the steroidal backbone.

Figure 2: Proposed MS/MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, based on the known spectral data of pyridine N-oxide, characteristic shifts can be predicted. The N-oxidation of the pyridine ring is expected to cause a downfield shift of the alpha-protons and an upfield shift of the gamma-proton in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring would also experience shifts due to the electronic effects of the N-oxide group.

X-ray Crystallography

To date, no published studies have reported the single-crystal X-ray diffraction analysis of this compound. This technique would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and crystal packing information.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of Abiraterone and its metabolites in biological matrices due to its high sensitivity and specificity.

Experimental Protocol for LC-MS/MS Analysis

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing a suitable internal standard (e.g., deuterated Abiraterone).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the analyte, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized. A plausible transition for this compound would be m/z 366.2 → 350.2.

-

Figure 3: General experimental workflow for the LC-MS/MS analysis of this compound.

Metabolic Pathway

This compound is a product of the phase I metabolism of Abiraterone. The metabolic pathway also involves the formation of other metabolites, such as Abiraterone sulfate.

Figure 4: Simplified metabolic pathway of Abiraterone.

Conclusion

The structural elucidation of this compound primarily relies on mass spectrometric techniques, which have confirmed its molecular formula and provided insights into its fragmentation patterns. While a definitive synthesis protocol and comprehensive spectroscopic data (NMR, X-ray crystallography) are not yet publicly available, the information presented in this guide provides a robust framework for researchers in the field. The development of a certified reference standard and the full characterization of its spectral properties would be invaluable for future pharmacokinetic and metabolic studies of Abiraterone.

References

- 1. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C24H31NO2 | CID 129012002 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Properties of Abiraterone N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone N-Oxide is a significant metabolite of abiraterone, the active pharmaceutical ingredient in Zytiga®, a key therapeutic agent in the management of metastatic castration-resistant prostate cancer. As a metabolite, a comprehensive understanding of its physicochemical properties is paramount for a complete picture of the parent drug's pharmacology, including its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its place in the metabolic pathway of abiraterone acetate.

Data Presentation: Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the available computed data and provide a template for the presentation of experimentally determined values.

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Structure | 3-((3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine 1-oxide | SynZeal[1] |

| Molecular Formula | C₂₄H₃₁NO₂ | PubChem[2] |

| Molecular Weight | 365.5 g/mol | PubChem[2] |

| CAS Number | 2378463-76-2 | LGC Standards[3] |

| Physical Appearance | White to Off-White Solid | CymitQuimica |

| Computed XLogP3 | 3.6 | PubChem[2] |

| Topological Polar Surface Area | 45.7 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Table 2: Experimental Physicochemical Properties of this compound (To Be Determined)

| Property | Experimental Value | Method |

| Melting Point (°C) | TBD | Capillary Method / DSC |

| Aqueous Solubility (mg/mL) | TBD | Shake-Flask Method |

| pKa | TBD | Potentiometric Titration |

| LogP | TBD | Shake-Flask Method |

Signaling and Metabolic Pathways

This compound is a product of the metabolism of abiraterone acetate. The following diagram illustrates the metabolic conversion pathway.

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of this compound are provided below. These are representative methods and may require optimization based on specific laboratory conditions and equipment.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in aqueous media (e.g., purified water, phosphate-buffered saline pH 7.4).

Materials:

-

This compound (solid)

-

Purified water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Orbital shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol:

-

Prepare a calibration curve for this compound using the HPLC system.

-

Add an excess amount of solid this compound to a known volume of the aqueous medium in a sealed container.

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with the mobile phase and analyze by HPLC.

-

Determine the concentration of this compound in the supernatant using the previously generated calibration curve. This concentration represents the aqueous solubility.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Co-solvent (e.g., methanol or acetonitrile) if solubility is low

-

Calibrated pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

Burette

Protocol:

-

Dissolve a precisely weighed amount of this compound in a known volume of a water/co-solvent mixture with a constant ionic strength.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.

-

After reaching a low pH, titrate the solution back with the standardized NaOH solution, again recording the pH at regular intervals of titrant addition.

-

Plot the pH versus the volume of titrant added.

-

The pKa value can be determined from the inflection point of the titration curve or by using appropriate software for data analysis.

References

Abiraterone N-Oxide: A Comprehensive Technical Guide on Potential Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abiraterone, a cornerstone in the management of advanced prostate cancer, undergoes extensive metabolism, giving rise to several metabolites. Among these, Abiraterone N-Oxide is a major circulating metabolite. While traditionally considered pharmacologically inactive concerning the primary on-target effect of CYP17A1 inhibition, emerging in vitro data suggests potential off-target activities that warrant consideration in drug development and clinical research. This technical guide provides an in-depth analysis of the known and potential off-target effects of this compound, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key biological and experimental pathways.

Introduction

Abiraterone acetate, the prodrug of abiraterone, effectively suppresses androgen biosynthesis through the potent inhibition of 17α-hydroxylase/17,20-lyase (CYP17A1).[1][2] The in vivo biotransformation of abiraterone is complex, leading to a variety of metabolites. The two most abundant circulating metabolites in human plasma are abiraterone sulfate and N-oxide abiraterone sulfate, each accounting for approximately 43% of the total drug exposure.[3] While these major metabolites are generally considered inactive with respect to CYP17A1 inhibition, understanding their potential for off-target interactions is crucial for a comprehensive safety and efficacy profile of abiraterone. This guide focuses specifically on the potential off-target effects of this compound.

Metabolic Pathway of Abiraterone to this compound

The formation of this compound is a multi-step enzymatic process primarily occurring in the liver. The initial N-oxidation of the pyridine ring of abiraterone is catalyzed by Cytochrome P450 3A4 (CYP3A4). Subsequently, the N-oxide metabolite undergoes sulfation, a reaction mediated by Sulfotransferase 2A1 (SULT2A1), to form N-Oxide abiraterone sulfate.[3]

Quantitative Data on Off-Target Effects

Current in vitro evidence points to a potential off-target interaction of this compound sulfate with the cytochrome P450 enzyme CYP2C8. Limited data is available for its activity on other potential off-targets such as nuclear receptors.

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound Sulfate

| Enzyme | Test System | Substrate | IC50 (µM) | Reference |

| CYP2C8 | Human Liver Microsomes | Amodiaquine | 5.4 - 5.9 |

Table 2: In Vitro Activity of this compound Sulfate on Nuclear Receptors

| Receptor | Assay Type | Concentration (µM) | Activity | Reference |

| Androgen Receptor | Nuclear Receptor Binding Assay | 1.0 | Inactive | |

| Glucocorticoid Receptor | Nuclear Receptor Binding Assay | 1.0 | Inactive | |

| Estrogen Receptor-α | Nuclear Receptor Binding Assay | 1.0 | Inactive |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's off-target effects.

CYP2C8 Inhibition Assay in Human Liver Microsomes

This protocol outlines a typical in vitro assay to determine the inhibitory potential of a compound against CYP2C8 activity.

Materials:

-

Human liver microsomes (HLMs)

-

CYP2C8 substrate (e.g., Amodiaquine)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

This compound sulfate (test compound)

-

Positive control inhibitor (e.g., Quercetin)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound, positive control, and substrate in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

-

Incubation: In a 96-well plate, pre-incubate human liver microsomes (e.g., 0.1 mg/mL final protein concentration) with various concentrations of this compound sulfate or the positive control inhibitor in potassium phosphate buffer at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the CYP2C8 substrate and the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time within the linear range of product formation (e.g., 15 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Sample Processing: Centrifuge the plate to precipitate proteins.

-

Analysis: Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of metabolite formation for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Nuclear Receptor Binding Assay

This protocol describes a competitive binding assay to assess the affinity of a test compound for a nuclear receptor.

Materials:

-

Purified nuclear receptor protein (e.g., Androgen Receptor)

-

Radiolabeled ligand specific for the receptor (e.g., [³H]-Dihydrotestosterone for AR)

-

Assay buffer (e.g., Tris-based buffer with additives to ensure protein stability)

-

This compound sulfate (test compound)

-

Unlabeled specific ligand for determining non-specific binding

-

Scintillation vials and scintillation cocktail

-

Filter plates and vacuum manifold

Procedure:

-

Incubation Mixture Preparation: In a multi-well plate, prepare incubation mixtures containing the purified nuclear receptor, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound sulfate. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through filter plates. The filters will retain the receptor-ligand complexes.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of this compound in plasma or serum.

Materials:

-

Plasma or serum samples

-

Internal standard (e.g., deuterated this compound)

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system (including a suitable HPLC column, e.g., C18)

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Procedure:

-

Sample Preparation: To a known volume of plasma or serum, add the internal standard and the protein precipitation solvent.

-

Protein Precipitation: Vortex the mixture to precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness and reconstituted in the initial mobile phase to increase concentration.

-

LC-MS/MS Analysis: Inject a specific volume of the prepared sample onto the LC-MS/MS system.

-

Chromatographic Separation: Use a gradient elution program to separate this compound from other matrix components.

-

Mass Spectrometric Detection: Use multiple reaction monitoring (MRM) in positive ion mode to detect and quantify the specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Data Analysis: Construct a calibration curve using known concentrations of this compound. Quantify the concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

Discussion and Future Directions

The available data suggest that while this compound is a major metabolite of abiraterone, its direct off-target activity appears to be limited. The moderate in vitro inhibition of CYP2C8 by this compound sulfate indicates a potential for drug-drug interactions with co-administered drugs that are substrates of this enzyme. However, the clinical significance of this finding requires further investigation, as in vivo effects may differ.

Future research should focus on:

-

Comprehensive Off-Target Screening: Evaluating this compound against a broad panel of kinases, G-protein coupled receptors, and other clinically relevant targets.

-

In Vivo Studies: Investigating the potential for drug-drug interactions mediated by CYP2C8 inhibition in preclinical models and, if warranted, in clinical studies.

-

Cellular Assays: Assessing the effect of this compound on the viability and signaling pathways of various cancer cell lines to uncover any unexpected biological activities.

Conclusion